molecular formula C8H12ClNO3S B6212015 4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride CAS No. 2731008-35-6

4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride

Cat. No.: B6212015
CAS No.: 2731008-35-6
M. Wt: 237.7
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride is a chemical compound with a thiophene ring structure. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride is unique due to its specific functional groups and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields .

Properties

CAS No.

2731008-35-6

Molecular Formula

C8H12ClNO3S

Molecular Weight

237.7

Purity

0

Origin of Product

United States

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